N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide
CAS No.: 1182254-29-0
Cat. No.: VC2816223
Molecular Formula: C9H11Cl2NO4S2
Molecular Weight: 332.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182254-29-0 |
|---|---|
| Molecular Formula | C9H11Cl2NO4S2 |
| Molecular Weight | 332.2 g/mol |
| IUPAC Name | N-[2-chloro-3-(chloromethyl)phenyl]-N-methylsulfonylmethanesulfonamide |
| Standard InChI | InChI=1S/C9H11Cl2NO4S2/c1-17(13,14)12(18(2,15)16)8-5-3-4-7(6-10)9(8)11/h3-5H,6H2,1-2H3 |
| Standard InChI Key | POPIZIJIGCXABX-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N(C1=CC=CC(=C1Cl)CCl)S(=O)(=O)C |
| Canonical SMILES | CS(=O)(=O)N(C1=CC=CC(=C1Cl)CCl)S(=O)(=O)C |
Introduction
General Overview of the Compound
Chemical Structure and Classification:
-
The compound N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide appears to be a sulfonamide derivative. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine group.
-
The chloromethyl and chloro-substituted phenyl groups suggest potential reactivity, which could make this compound a useful intermediate in organic synthesis or pharmaceutical development.
Applications of Sulfonamide Derivatives
Pharmaceutical Use:
-
Sulfonamides are widely known for their antimicrobial properties and have been historically used as antibiotics.
-
Derivatives with halogen substitutions (like chlorine) often exhibit enhanced biological activity, including antifungal, antiviral, or anticancer properties.
Industrial Applications:
-
Sulfonamides are also used in the synthesis of dyes, agrochemicals, and advanced materials due to their versatile chemical reactivity.
Potential Research Directions
1. Biological Activity:
-
The presence of both sulfonamide and halogenated aromatic groups suggests that this compound might exhibit bioactivity worth investigating, particularly as an enzyme inhibitor or receptor modulator.
2. Synthetic Applications:
-
The chloromethyl group could act as a reactive site for further derivatization, making the compound a valuable intermediate in synthesizing more complex molecules.
3. Environmental Considerations:
-
Halogenated sulfonamides may have environmental persistence and toxicity concerns, necessitating studies on their degradation pathways and ecological impacts.
Challenges in Research
-
Lack of Data: The absence of specific studies or crystallographic data on this compound limits our understanding of its properties.
-
Toxicity Concerns: Chlorinated derivatives often require careful handling due to potential health risks.
If you have access to additional databases or resources that might contain relevant information about this compound, exploring those could provide more detailed insights. Let me know if you'd like assistance with another query!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume